1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate
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Overview
Description
1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an octyloxy group, a sulfooxy group, and a tetradecanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate typically involves the esterification of tetradecanoic acid with 1-(Octyloxy)-3-(sulfooxy)propan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
Isopropyl tetradecanoate: Similar ester structure but lacks the sulfooxy group.
Octyl sulfate: Contains the sulfooxy group but lacks the ester linkage.
Tetradecanoic acid: The parent acid of the ester.
Uniqueness
1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate is unique due to its combination of an octyloxy group, a sulfooxy group, and a tetradecanoate moiety. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
143278-57-3 |
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Molecular Formula |
C25H50O7S |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(1-octoxy-3-sulfooxypropan-2-yl) tetradecanoate |
InChI |
InChI=1S/C25H50O7S/c1-3-5-7-9-11-12-13-14-15-16-18-20-25(26)32-24(23-31-33(27,28)29)22-30-21-19-17-10-8-6-4-2/h24H,3-23H2,1-2H3,(H,27,28,29) |
InChI Key |
HNQZMCKHOSXHBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(COCCCCCCCC)COS(=O)(=O)O |
Origin of Product |
United States |
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